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Abstract
Regelidine, a complex sesquiterpenoid alkaloid isolated from Tripterygium regelii, presents a

compelling profile for further investigation in drug discovery and development. This technical

guide provides a comprehensive overview of its structure, physicochemical properties, and

known biological activities. While experimental data on its pharmacokinetics and

pharmacodynamics remain limited, this document consolidates the available information and

outlines established experimental protocols relevant to its potential therapeutic applications.

Particular focus is given to its potential anti-inflammatory and anti-proliferative effects, with an

exploration of associated signaling pathways.

Introduction
Regelidine is a naturally occurring compound belonging to the dihydro-β-agarofuran class of

sesquiterpenoid alkaloids.[1] It is isolated from the stems and roots of Tripterygium regelii, a

plant used in traditional medicine.[2][3] The intricate structure of Regelidine, featuring a highly

oxygenated tricyclic core, has attracted interest for its potential biological activities. This guide

aims to provide a detailed technical resource for researchers exploring the therapeutic potential

of Regelidine.
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The chemical structure of Regelidine is characterized by a dihydro-β-agarofuran

sesquiterpenoid core, esterified with two benzoyloxy groups and a pyridine-3-carboxylate

moiety. Its systematic IUPAC name is [(1S,2S,5S,6S,7S,9R,12R)-5,7-dibenzoyloxy-2-hydroxy-

2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.0¹,⁶]dodecan-12-yl] pyridine-3-carboxylate.[4]

Table 1: Physicochemical Properties of Regelidine

Property Value Source

CAS Number 114542-54-0 [4]

Molecular Formula C₃₅H₃₇NO₈ [4]

Molecular Weight 599.7 g/mol [4]

Appearance Powder [3]

Purity >98% (HPLC) [4]

Solubility
Chloroform, Dichloromethane,

Ethyl Acetate, DMSO, Acetone
[3]

Storage Conditions

Room temperature for solid.

Stock solutions: -80°C (6

months), -20°C (1 month,

protect from light).

[5]

Note: Experimental data for pKa and LogP are not readily available in the cited literature. In

silico prediction tools can provide estimates for these properties to guide formulation and

pharmacokinetic studies.

Biological Activities and Pharmacodynamics
The biological activities of Regelidine are not yet extensively characterized. However, studies

on related compounds from Tripterygium species suggest potential anti-inflammatory and anti-

proliferative effects.
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Several sesquiterpene pyridine alkaloids isolated from Tripterygium regelii have demonstrated

anti-proliferative effects against the human rheumatoid arthritis synovial fibroblast cell line

(MH7A). While specific IC₅₀ values for Regelidine are not reported in the available literature,

related macrocyclic sesquiterpene pyridine alkaloids have shown to reduce the viability of

MH7A cells at a concentration of 20 μM. This suggests that Regelidine may possess similar

cytostatic or cytotoxic properties against these cells, which play a key role in the pathogenesis

of rheumatoid arthritis.

Potential Mechanism of Action: Signaling Pathway
Modulation
The precise molecular targets and signaling pathways modulated by Regelidine are still under

investigation. However, based on the activities of structurally similar compounds from the same

plant family, it is hypothesized that Regelidine may exert its effects through the modulation of

key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and

Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammatory

responses and cell survival. Its inhibition is a key therapeutic strategy for many inflammatory

diseases. Some sesquiterpene pyridine alkaloids from Tripterygium wilfordii have been

shown to inhibit the NF-κB pathway with IC₅₀ values in the micromolar range.

MAPK Signaling Pathway: The MAPK cascade is involved in a wide range of cellular

processes, including proliferation, differentiation, and apoptosis. In the context of rheumatoid

arthritis, the p38 MAPK pathway, in particular, is a key mediator of inflammatory cytokine

production in synovial fibroblasts.

Further research is required to definitively identify the signaling pathways directly affected by

Regelidine.
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Hypothesized Signaling Pathways Modulated by Regelidine.
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Pharmacokinetics (ADME)
There is currently no published experimental data on the absorption, distribution, metabolism,

and excretion (ADME) of Regelidine. However, general pharmacokinetic properties can be

inferred from its chemical structure and the known behavior of similar natural products.

Table 2: Predicted ADME Properties of Regelidine (In Silico)

ADME Parameter Predicted Property/Consideration

Absorption

The large molecular weight and multiple ester

groups may limit oral bioavailability. Permeability

is likely to be a key factor.

Distribution

High lipophilicity, as suggested by its solubility

profile, may lead to extensive tissue distribution.

Plasma protein binding is expected to be

significant.

Metabolism

The ester linkages are susceptible to hydrolysis

by esterases in the plasma and liver.

Cytochrome P450 enzymes are likely to be

involved in the metabolism of the core

sesquiterpenoid and pyridine moieties.

Excretion
Metabolites are likely to be excreted renally

and/or via the biliary route.

These are predictions and require experimental verification.

Toxicology
No specific toxicology studies on Regelidine have been reported in the public domain. As with

any novel compound, a comprehensive toxicological evaluation is necessary to determine its

safety profile.

Table 3: Recommended In Vitro and In Vivo Toxicology Studies for Regelidine
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Study Type Purpose

In Vitro

Ames Test (Bacterial Reverse Mutation Assay) To assess mutagenic potential.

hERG Assay
To evaluate the potential for cardiac QT interval

prolongation.

Cytochrome P450 Inhibition Assay
To determine the potential for drug-drug

interactions.

In Vivo

Acute Toxicity (e.g., in mice)
To determine the LD₅₀ and identify signs of

acute toxicity.

Subchronic Toxicity (e.g., 28-day study in rats)

To evaluate the effects of repeated dosing on

various organs and establish a No-Observed-

Adverse-Effect Level (NOAEL).

Synthesis
The total synthesis of the core dihydro-β-agarofuran scaffold has been a subject of interest in

synthetic organic chemistry. These syntheses often involve complex, multi-step sequences to

construct the tricyclic ring system with the correct stereochemistry. However, a specific and

complete total synthesis of Regelidine, including the installation of the ester side chains, has

not been detailed in the available literature. The synthesis would likely involve the late-stage

esterification of a highly functionalized dihydro-β-agarofuran intermediate.

Simple Chiral Precursors Multi-step synthesis of
dihydro-β-agarofuran core

Installation of hydroxyl groups
and other functionalities

Esterification with:
- Benzoyl chloride (2 eq.)

- Nicotinoyl chloride (1 eq.)
Regelidine
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Generalized Synthetic Strategy for Regelidine.
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Detailed experimental protocols for the biological evaluation of Regelidine are not available.

However, based on the reported activities of related compounds, the following standard assays

would be appropriate for its characterization.

Cell Viability/Proliferation Assay (MTT or CCK-8)
This assay is used to assess the effect of Regelidine on the viability and proliferation of cells,

such as the MH7A cell line.

Cell Seeding: Plate MH7A cells in 96-well plates at a density of 5,000-10,000 cells/well and

allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of Regelidine (e.g., 0.1 to 100

µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or

CCK-8 (Cell Counting Kit-8) solution to each well and incubate according to the

manufacturer's instructions.

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate

reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value.
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Workflow for Cell Viability/Proliferation Assay.

NF-κB Reporter Assay
This assay is used to determine if Regelidine inhibits the NF-κB signaling pathway.

Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or MH7A) with a reporter

plasmid containing an NF-κB response element upstream of a luciferase gene.
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Compound Treatment: Pre-treat the transfected cells with various concentrations of

Regelidine for a specified time (e.g., 1-2 hours).

Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-

alpha (TNF-α).

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a

luminometer.

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration

or a co-transfected control plasmid) and calculate the percentage of inhibition relative to the

stimulated control.

Western Blot for MAPK Pathway Activation
This technique is used to assess the phosphorylation status of key proteins in the MAPK

pathway.

Cell Treatment: Treat cells (e.g., MH7A) with Regelidine for various times and at different

concentrations, followed by stimulation with an appropriate agonist (e.g., TNF-α).

Protein Extraction: Lyse the cells and quantify the total protein concentration.

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a

PVDF membrane.

Immunoblotting: Probe the membrane with primary antibodies specific for the

phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38, p-ERK, ERK).

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a

chemiluminescent substrate to detect the protein bands.

Analysis: Quantify the band intensities to determine the effect of Regelidine on the

phosphorylation of MAPK proteins.

Conclusion
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Regelidine is a structurally complex natural product with potential therapeutic applications,

particularly in the area of inflammatory diseases like rheumatoid arthritis. While preliminary

data from related compounds are promising, a significant amount of research is still required to

fully elucidate its pharmacological profile. This technical guide serves as a foundational

resource to guide future in-depth studies into the physicochemical properties,

pharmacokinetics, pharmacodynamics, and safety of Regelidine. The experimental protocols

and hypothesized mechanisms of action outlined herein provide a roadmap for the systematic

evaluation of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1631799?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

